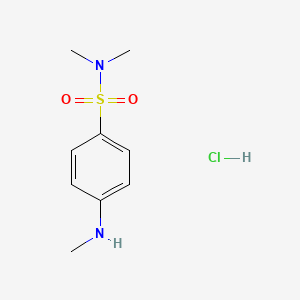

N,N-Dimethyl-4-(methylamino)benzene-1-sulfonamide hydrochloride

Descripción

N,N-Dimethyl-4-(methylamino)benzene-1-sulfonamide hydrochloride is a sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group, a methylamino group at the para position, and dimethylamino functionality. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or agrochemical applications.

Propiedades

Número CAS |

1803570-35-5 |

|---|---|

Fórmula molecular |

C9H15ClN2O2S |

Peso molecular |

250.75 g/mol |

Nombre IUPAC |

N,N-dimethyl-4-(methylamino)benzenesulfonamide;hydrochloride |

InChI |

InChI=1S/C9H14N2O2S.ClH/c1-10-8-4-6-9(7-5-8)14(12,13)11(2)3;/h4-7,10H,1-3H3;1H |

Clave InChI |

QIPCLQRPSVUDOM-UHFFFAOYSA-N |

SMILES canónico |

CNC1=CC=C(C=C1)S(=O)(=O)N(C)C.Cl |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del clorhidrato de N,N-dimetil-4-(metilamino)benceno-1-sulfonamida generalmente implica la reacción de N,N-dimetil anilina con ácido clorosulfónico, seguida de la introducción de un grupo metilamina. Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de disolventes como el diclorometano para facilitar la reacción.

Métodos de Producción Industrial

En entornos industriales, la producción de este compuesto puede implicar reacciones a gran escala utilizando reactores automatizados. El proceso incluye el manejo cuidadoso de los reactivos y el uso de técnicas de purificación como la recristalización para obtener el producto final con alta pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones

El clorhidrato de N,N-dimetil-4-(metilamino)benceno-1-sulfonamida experimenta varias reacciones químicas, que incluyen:

Oxidación: Este compuesto puede oxidarse para formar ácidos sulfónicos.

Reducción: Las reacciones de reducción pueden convertirlo en aminas correspondientes.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica, donde el grupo sulfonamida es reemplazado por otros nucleófilos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: A menudo se utilizan agentes reductores como el hidruro de aluminio y litio.

Sustitución: Los nucleófilos como las aminas o los alcoholes se pueden utilizar en condiciones básicas.

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen ácidos sulfónicos, aminas y sulfonamidas sustituidas, dependiendo de las condiciones de reacción específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Chemistry

- Reagent in Organic Synthesis : This compound serves as a valuable reagent in organic synthesis, acting as a building block for more complex molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions.

Biology

- Antibacterial Studies : Research has shown that N,N-Dimethyl-4-(methylamino)benzene-1-sulfonamide hydrochloride exhibits potential antibacterial activity by inhibiting dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria. This mechanism is similar to that of traditional sulfa drugs, making it a candidate for further studies in antibiotic development .

Medicine

- Therapeutic Applications : Ongoing research is exploring its use in treating various bacterial infections. The compound's ability to inhibit bacterial growth positions it as a potential therapeutic agent in modern medicine .

Industrial Applications

- Intermediate in Pharmaceutical Synthesis : In industrial settings, this compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its properties allow for the development of new materials and drugs that target specific biological pathways.

Study 1: Antibacterial Efficacy

A study published in PubChem analyzed the antibacterial efficacy of sulfonamides, including N,N-Dimethyl-4-(methylamino)benzene-1-sulfonamide hydrochloride. The results indicated that this compound effectively inhibited bacterial growth comparable to established sulfa drugs, demonstrating its potential for therapeutic use against resistant bacterial strains .

Study 2: Mechanism of Action

Research highlighted in PMC explored the interaction of sulfonamides with bacterial enzymes. The study confirmed that N,N-Dimethyl-4-(methylamino)benzene-1-sulfonamide hydrochloride acts as a competitive inhibitor of dihydropteroate synthase, thereby blocking folate synthesis essential for bacterial survival .

Mecanismo De Acción

El mecanismo de acción del clorhidrato de N,N-dimetil-4-(metilamino)benceno-1-sulfonamida implica su interacción con enzimas bacterianas. Actúa como un inhibidor competitivo de la dihidrofolato sintetasa, una enzima involucrada en la síntesis de ácido fólico en las bacterias. Al inhibir esta enzima, el compuesto evita que las bacterias sinteticen ácido fólico esencial, lo que lleva a su muerte.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following comparison focuses on structural features, physicochemical properties, and analytical data of N,N-Dimethyl-4-(methylamino)benzene-1-sulfonamide hydrochloride and related sulfonamide derivatives from the evidence.

Table 1: Structural and Physicochemical Comparison

Key Comparisons

Structural Complexity and Substituents The target compound features simpler substituents (-N(CH₃)₂ and -NHCH₃) compared to the bulky heterocycles in (e.g., benzo-dioxol and imidazole-thione groups in Compound 11) or the diazepane ring in Compound 10c (). These differences influence steric hindrance and binding interactions in biological systems .

Physicochemical Properties

- Melting Points : Compound 11 () exhibits a higher melting point (177–180°C) due to crystalline packing enhanced by chlorine and rigid heterocycles. The target compound’s melting point is likely lower, inferred from less polar substituents .

- Solubility : Hydrochloride salts (e.g., target compound, 10c in ) generally exhibit higher aqueous solubility than neutral sulfonamides (e.g., ’s compound). The diazepane moiety in 10c may further enhance solubility via amine protonation .

Spectroscopic Characteristics IR Spectroscopy: All compounds show S=O stretching vibrations near 1346–1157 cm⁻¹. The target compound’s N-H stretches (~3294–3398 cm⁻¹) align with secondary amines in and . Chlorine substituents () introduce additional C-Cl stretches (~543–624 cm⁻¹) . NMR: ’s compound displays distinct aromatic proton shifts (δ 7.2–7.8 ppm) due to electron-donating methoxy and naphthyl groups, whereas the target compound’s dimethylamino group would cause upfield shifts in adjacent protons .

Synthetic and Functional Applications Compounds in and are synthesized via thiol-alkylation or diazepane coupling, reflecting strategies applicable to the target compound’s synthesis. The use of PTSA () or HCl () as catalysts highlights common acid-mediated pathways .

Research Findings and Implications

- The target compound’s dimethylamino group balances hydrophilicity and steric demand .

- Salt Formation : Hydrochloride salts (e.g., target compound, 10c in ) improve bioavailability compared to free bases, critical for drug development .

- Biological Activity: Sulfonamides with heterocycles () often exhibit antimicrobial or kinase-inhibitory activity.

Actividad Biológica

N,N-Dimethyl-4-(methylamino)benzene-1-sulfonamide hydrochloride, commonly known as a sulfonamide derivative, has garnered attention for its significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : CHClNOS

- Molecular Weight : Approximately 250.75 g/mol

- Appearance : White to off-white powder

- Solubility : Soluble in water due to the sulfonamide functional group

The compound features a sulfonamide structure with both dimethylamino and methylamino groups, enhancing its solubility and biological activity compared to other sulfonamides.

N,N-Dimethyl-4-(methylamino)benzene-1-sulfonamide hydrochloride primarily functions as a competitive inhibitor of dihydropteroate synthetase, an enzyme critical for folic acid synthesis in bacteria. By inhibiting this enzyme, the compound disrupts bacterial growth and survival, making it a candidate for antibacterial applications.

Antibacterial Properties

Research indicates that N,N-Dimethyl-4-(methylamino)benzene-1-sulfonamide hydrochloride exhibits notable antibacterial activity. It has been shown to inhibit various bacterial strains effectively, similar to traditional sulfonamide antibiotics. The compound's mechanism involves blocking the folate synthesis pathway in bacteria, leading to their death .

Anticancer Potential

Emerging studies suggest that this compound may also possess anticancer properties. Its structural similarities to other known anticancer agents warrant further investigation into its potential role in cancer therapy. Preliminary findings indicate that it may affect cancer cell proliferation through mechanisms related to enzyme inhibition and cellular signaling pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of N,N-Dimethyl-4-(methylamino)benzene-1-sulfonamide hydrochloride, a comparison with structurally similar compounds is essential:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| N,N-Dimethyl-2-(methylamino)benzene-1-sulfonamide | 1251925-49-1 | Similar sulfonamide structure; potential antibacterial activity |

| Sulfanilamide | 63-74-1 | Classic sulfonamide antibiotic; broad-spectrum antibacterial effects |

| N,N-Dimethyl-p-toluenesulfonamide | 99-97-8 | Used as an intermediate in organic synthesis; less bioactive than target compound |

N,N-Dimethyl-4-(methylamino)benzene-1-sulfonamide hydrochloride stands out due to its specific functional group arrangement, which enhances both solubility and biological efficacy compared to these related compounds.

Research Findings and Case Studies

Several studies have explored the biological activity of N,N-Dimethyl-4-(methylamino)benzene-1-sulfonamide hydrochloride:

- Antibacterial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, confirming its potential as a broad-spectrum antibacterial agent.

- In Vitro Anticancer Activity : In laboratory settings, the compound showed promise in inhibiting the proliferation of specific cancer cell lines, indicating its potential for further development as an anticancer drug .

- Mechanistic Insights : Detailed investigations into its mechanism revealed that it interacts with key metabolic pathways in bacteria and cancer cells, providing insights into how structural modifications could enhance its efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.